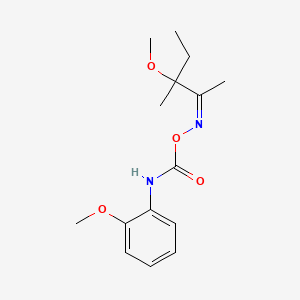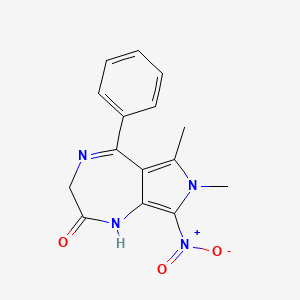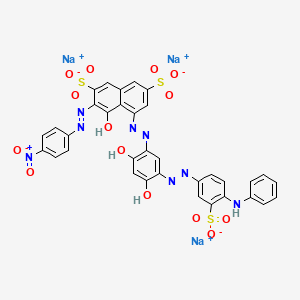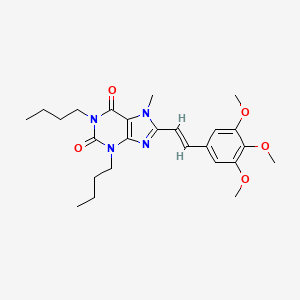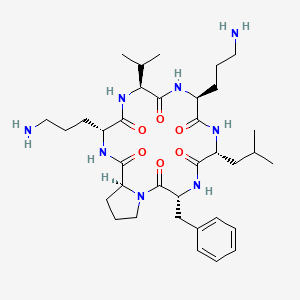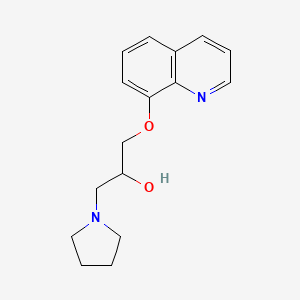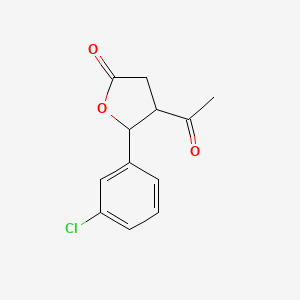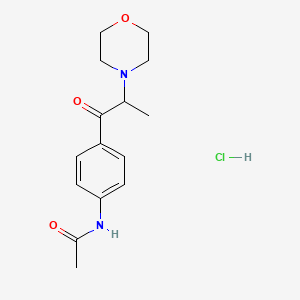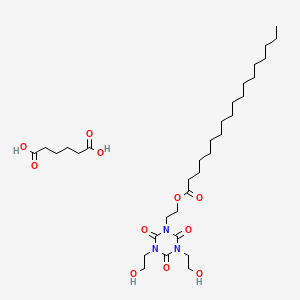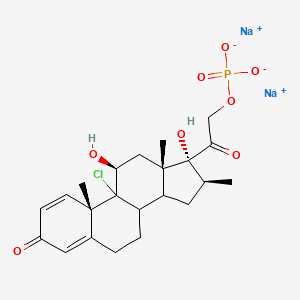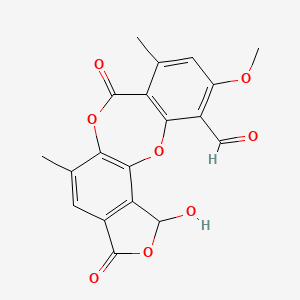
1,3-Dihydro-1-hydroxy-10-methoxy-5,8-dimethyl-3,7-dioxo-7H-isobenzofuro(4,5-b)(1,4)benzodioxepin-11-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydro-1-hydroxy-10-methoxy-5,8-dimethyl-3,7-dioxo-7H-isobenzofuro[4,5-b][1,4]benzodioxepin-11-carbaldehyde is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and carbonyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-1-hydroxy-10-methoxy-5,8-dimethyl-3,7-dioxo-7H-isobenzofuro[4,5-b][1,4]benzodioxepin-11-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the isobenzofuran core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of functional groups: Methoxy, hydroxyl, and carbonyl groups are introduced through various organic reactions such as methylation, hydroxylation, and oxidation.
Final cyclization and functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Analyse Chemischer Reaktionen
Arten von Reaktionen
1,3-Dihydro-1-hydroxy-10-methoxy-5,8-dimethyl-3,7-dioxo-7H-isobenzofuro[4,5-b][1,4]benzodioxepin-11-carbaldehyde unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um Ketone oder Carbonsäuren zu bilden.
Reduktion: Die Carbonylgruppen können reduziert werden, um Alkohole zu bilden.
Substitution: Die Methoxygruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.
Substitution: Nukleophile wie Amine, Thiole und Halogenide können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation der Hydroxylgruppe Carbonsäuren ergeben, während die Reduktion der Carbonylgruppen Alkohole ergeben kann .
Wissenschaftliche Forschungsanwendungen
1,3-Dihydro-1-hydroxy-10-methoxy-5,8-dimethyl-3,7-dioxo-7H-isobenzofuro[4,5-b][1,4]benzodioxepin-11-carbaldehyde hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei verschiedenen Krankheiten untersucht.
5. Wirkmechanismus
Der Wirkmechanismus von 1,3-Dihydro-1-hydroxy-10-methoxy-5,8-dimethyl-3,7-dioxo-7H-isobenzofuro[4,5-b][1,4]benzodioxepin-11-carbaldehyde beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Wegen. Die Verbindung kann mit Enzymen und Rezeptoren interagieren, was zu Veränderungen in zellulären Prozessen führt. Zum Beispiel kann es bestimmte Enzyme hemmen, die an der Zellproliferation beteiligt sind, was zu krebshemmenden Wirkungen führt .
Wirkmechanismus
The mechanism of action of 1,3-Dihydro-1-hydroxy-10-methoxy-5,8-dimethyl-3,7-dioxo-7H-isobenzofuro[4,5-b][1,4]benzodioxepin-11-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,3-Dihydro-1,4-dihydroxy-5-hydroxymethyl-10-methoxy-8-methyl-3,7-dioxo-7H-isobenzofuro[4,5-b][1,4]benzodioxepin-11-carbaldehyde: Diese Verbindung hat ähnliche strukturelle Merkmale, unterscheidet sich jedoch in der Position und Anzahl der Hydroxyl- und Methylgruppen.
Indol-Derivate: Diese Verbindungen weisen einige strukturelle Ähnlichkeiten auf und werden ebenfalls auf ihre biologischen Aktivitäten untersucht.
Einzigartigkeit
1,3-Dihydro-1-hydroxy-10-methoxy-5,8-dimethyl-3,7-dioxo-7H-isobenzofuro[4,5-b][1,4]benzodioxepin-11-carbaldehyde ist aufgrund seiner spezifischen Kombination funktioneller Gruppen und seines Potenzials für vielfältige chemische Reaktionen und biologische Aktivitäten einzigartig. Seine Struktur ermöglicht verschiedene Modifikationen, wodurch es zu einer vielseitigen Verbindung für Forschungs- und Industrieanwendungen wird .
Eigenschaften
CAS-Nummer |
26724-10-7 |
|---|---|
Molekularformel |
C19H14O8 |
Molekulargewicht |
370.3 g/mol |
IUPAC-Name |
17-hydroxy-5-methoxy-7,12-dimethyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaene-4-carbaldehyde |
InChI |
InChI=1S/C19H14O8/c1-7-5-11(24-3)10(6-20)15-12(7)18(22)26-14-8(2)4-9-13(16(14)25-15)19(23)27-17(9)21/h4-6,19,23H,1-3H3 |
InChI-Schlüssel |
QCXJLIINTHHTBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(OC2=O)O)C3=C1OC(=O)C4=C(O3)C(=C(C=C4C)OC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


